molecular formula C13H10FN5O2 B2983589 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline CAS No. 329079-70-1

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline

Cat. No. B2983589
CAS RN: 329079-70-1
M. Wt: 287.254
InChI Key: AFAMSIBOXUUYIK-UHFFFAOYSA-N
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Description

“N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring. This moiety is often used in various fields such as materials science, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzotriazole ring attached to a 4-fluoro-3-nitroaniline moiety via a methylene (-CH2-) bridge. The benzotriazole ring is a planar, aromatic system, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups present in its structure. The nitro group (-NO2) and the fluorine atom might be susceptible to nucleophilic substitution reactions. The benzotriazole moiety could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like -NO2, -F) would influence its properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Benzotriazole derivatives are widely used in the synthesis of various heterocyclic compounds due to their versatility and reactivity . The compound can act as a precursor or intermediate in the construction of pharmacologically important heterocyclic skeletons. These heterocycles are fundamental in the development of new pharmaceuticals and biologically active molecules.

Biological Activity Studies

The benzotriazole moiety is known to exhibit significant biological activities . Research into N-(benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline could lead to the discovery of new bioactive compounds with potential applications in medicine, such as antimicrobial, antifungal, or anticancer agents.

Development of Organic Synthesis Methodologies

This compound can be used to develop new methodologies in organic synthesis . Its unique structure allows for the exploration of novel reaction pathways and mechanisms, which can enhance the efficiency and yield of synthetic processes.

Metal Ion Complexation Studies

Benzotriazole derivatives have been shown to form complexes with various metal ions . Studying the complexation behavior of N-(benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline with different metals could lead to applications in catalysis, environmental remediation, or material science.

Photophysical and Photochemical Research

The benzotriazole group can influence the photophysical and photochemical properties of compounds . Research into the light-absorbing and emitting properties of this compound could have implications for the development of new optical materials or sensors.

Drug Design and Discovery

Due to the potential biological activity of benzotriazole derivatives, this compound could be used as a building block in drug design . Its incorporation into larger molecules could result in new drug candidates with improved efficacy and safety profiles.

Chemical Education and Research

As a representative of benzotriazole derivatives, this compound can be used in educational settings to demonstrate various chemical reactions and principles . It can also serve as a research tool for studying the fundamental aspects of chemical reactivity and stability.

Industrial Applications

The reactivity of benzotriazole derivatives makes them suitable for various industrial applications . They can be used as intermediates in the synthesis of dyes, pigments, or other materials that require specific chemical properties.

Mechanism of Action

Without specific context (such as biological or chemical processes), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its degradation products. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could be of interest in fields where benzotriazole derivatives are commonly used, such as materials science, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-fluoro-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAMSIBOXUUYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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